2-N-Acetyl-1',2'-di-O-acetyl-6-biopterin

Description

Overview of Pterin (B48896) Core Structures and Their Biological Significance

Pterins are a class of heterocyclic compounds characterized by a pteridine (B1203161) ring system, which is composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. nih.gov The parent compound, pterin, features an amino group at the 2-position and a keto group at the 4-position. youtube.com While pterin itself has no direct biological function, its derivatives, which arise from substitutions on the pteridine ring, are of immense biological importance. youtube.com

These derivatives are perhaps best known for their role as pigments, first discovered in the wings of butterflies, from which the name "pterin" is derived (from the Greek pteron, meaning wing). organic-chemistry.org Beyond their vibrant contribution to the colors of the natural world, pterin derivatives are vital as cofactors for a range of enzymes. organic-chemistry.org For instance, tetrahydrobiopterin (B1682763) (BH4), a reduced form of biopterin (B10759762), is an essential cofactor for aromatic amino acid hydroxylases, which are involved in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin (B10506), and for nitric oxide synthases. youtube.comorganic-chemistry.org Another key group of pterin derivatives are the folates (conjugated pterins), which are crucial for one-carbon transfer reactions in various metabolic pathways. pharmaffiliates.com

The core pteridine structure, with its multiple nitrogen atoms, can exist in different oxidation states, most commonly as the fully oxidized, 7,8-dihydro, and the fully reduced 5,6,7,8-tetrahydro forms. youtube.com This redox versatility is central to their function in biological reactions.

Classification and Structural Features of Biopterin Derivatives in Biological Systems

Biopterin derivatives are a major class of unconjugated pterins in vertebrates and are distinguished by the presence of a 1,2-dihydroxypropyl side chain at the 6-position of the pterin ring. organic-chemistry.org The classification of these derivatives is primarily based on two key features: the oxidation state of the pteridine ring and the nature of substituents on the core structure.

The oxidation state is critical to their biological activity. Tetrahydrobiopterin (BH4) is the fully reduced and biologically active cofactor form. organic-chemistry.org Its oxidized forms, 7,8-dihydrobiopterin (BH2) and the fully oxidized biopterin, generally lack cofactor activity. organic-chemistry.org

Further classification arises from modifications to the core biopterin structure. These can include phosphorylation or glycosylation of the dihydroxypropyl side chain, as well as modifications to the amino group at the 2-position or the nitrogen atoms within the ring system. These structural variations give rise to a wide array of biopterin derivatives with distinct properties and functions.

Contextualization of 2-N-Acetyl-1',2'-di-O-acetyl-6-biopterin within the Broader Pterin Family

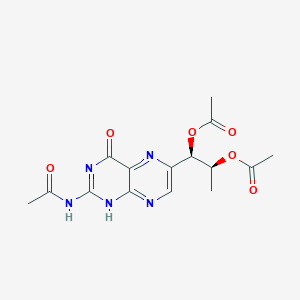

This compound is a derivative of biopterin where the amino group at the 2-position and the two hydroxyl groups on the side chain at the 1' and 2' positions are all acetylated. nih.govcinz.nz This compound is primarily known as a synthetic intermediate in the preparation of various pharmaceutical agents. organic-chemistry.org

The rationale for the extensive acetylation of biopterin lies in the principles of synthetic organic chemistry, particularly the use of protecting groups. The pterin ring system and its side chains possess multiple reactive sites, including amino and hydroxyl groups. During the chemical synthesis of more complex pterin derivatives, it is often necessary to temporarily block these reactive sites to prevent unwanted side reactions and to direct the chemical transformation to a specific part of the molecule.

Acetylation is a common strategy to protect amino and hydroxyl groups. The acetyl groups are relatively stable under a variety of reaction conditions but can be removed later in the synthetic sequence to restore the original functional groups. Furthermore, the poor solubility of many pterin derivatives in common organic solvents presents a significant challenge for chemical synthesis. Acetylation can increase the lipophilicity of the molecule, thereby improving its solubility and facilitating its handling and reaction in non-aqueous media.

Therefore, this compound is not a naturally occurring biological molecule but rather a key man-made intermediate. Its existence highlights the chemical strategies employed by scientists to manipulate the complex structures of natural products like biopterin to synthesize novel compounds for research and therapeutic purposes. While detailed research findings on this specific tri-acetylated compound are not extensively available in public literature, its role is understood within the broader context of pteridine chemistry as a protected precursor for more complex biopterin analogs.

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S)-1-(2-acetamido-4-oxo-3H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O6/c1-6(25-8(3)22)12(26-9(4)23)10-5-16-13-11(18-10)14(24)20-15(19-13)17-7(2)21/h5-6,12H,1-4H3,(H2,16,17,19,20,21,24)/t6-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFCDAMAYHYAKC-QTTZVWFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)NC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)NC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 N Acetyl 1 ,2 Di O Acetyl 6 Biopterin

Chemical Synthesis Pathways and Precursor Chemistry of Acetylated Biopterins

The synthesis of 2-N-Acetyl-1',2'-di-O-acetyl-6-biopterin typically involves the acetylation of biopterin (B10759762). wikipedia.org Biopterin itself is a pterin (B48896) derivative characterized by a 6-(1,2-dihydroxypropyl) side chain. wikipedia.org The acetylation process introduces acetyl groups to the nitrogen atom at the 2-position of the pterin ring and to the two hydroxyl groups on the dihydroxypropyl side chain.

One common method for the preparation of this compound involves the use of acetic anhydride. chemicalbook.com This reagent serves as the source of acetyl groups, which react with the amino and hydroxyl functionalities of the precursor molecule, 1',2'-O-diacetyl-L-biopterin, to yield the tri-acetylated product. chemicalbook.com The reaction conditions, including solvent and temperature, are crucial for achieving high yields and purity.

The precursor for this synthesis, biopterin, is biosynthesized in many organisms from guanosine (B1672433) triphosphate (GTP). wikipedia.orgnih.gov This de novo pathway involves a series of enzymatic steps catalyzed by GTP cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase, and sepiapterin (B94604) reductase. nih.govnih.gov Alternatively, a salvage pathway can convert sepiapterin to tetrahydrobiopterin (B1682763), which can then be oxidized to biopterin. nih.gov The availability of these precursors is fundamental to the subsequent chemical synthesis of acetylated derivatives.

Function as a Synthetic Intermediate in Pterin-Related Compound Preparation

This compound is primarily utilized as a synthetic intermediate in the preparation of a variety of other pterin-related compounds and pharmaceutical agents. scbt.comguidechem.com The acetyl groups serve as protecting groups, allowing for selective modification of other parts of the biopterin molecule.

For instance, the protected nature of the amino and hydroxyl groups in this compound enables chemists to perform reactions at other positions of the pterin ring system, such as the C-6 position, without affecting these sensitive functional groups. mdpi.com Following the desired modifications, the acetyl groups can be selectively removed under controlled conditions to yield the final target compound.

This strategy is particularly useful in the synthesis of complex biopterin analogs and derivatives that are designed for specific biological or medicinal applications. The ability to introduce and then remove the acetyl groups provides a versatile tool for chemists to build molecular complexity and diversity from a common biopterin scaffold.

Regioselective Acetylation and Deacetylation Strategies in Biopterin Synthesis

The synthesis and manipulation of acetylated biopterins rely heavily on regioselective acetylation and deacetylation strategies. Regioselectivity refers to the ability to control which functional groups in a molecule react. In the context of biopterin, which has multiple hydroxyl and amino groups, this control is essential.

During acetylation, the reaction conditions can be tuned to favor the formation of specific mono-, di-, or tri-acetylated products. For example, by carefully controlling the stoichiometry of the acetylating agent and the reaction time, it is possible to preferentially acetylate the more reactive hydroxyl groups on the side chain over the amino group on the pterin ring.

Conversely, regioselective deacetylation allows for the removal of specific acetyl groups while leaving others intact. This is often achieved using different reaction conditions, such as varying the pH or employing specific enzymes. nih.gov For example, a crude reaction mixture containing a mix of diacetylbiopterin (B8821943) and monoacetylbiopterins can be subjected to basic hydrolysis to yield pure biopterin. google.com This selective removal of protecting groups is a critical step in multi-step syntheses of complex biopterin derivatives.

Application of Isotopic Labeling and Other Derivatizations for Research Studies

To facilitate research into the biological roles and metabolic pathways of biopterins, various derivatization techniques, including isotopic labeling, are employed. nih.gov Isotopic labeling involves the incorporation of heavy isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), into the structure of this compound or its precursors.

These isotopically labeled compounds serve as internal standards in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov By using a known amount of the labeled compound, researchers can accurately measure the concentration of the unlabeled (endogenous) biopterin in biological samples. For example, BH4-BC-d5 has been used as a stable isotopic internal standard for the quantification of tetrahydrobiopterin. nih.gov

Metabolic and Biochemical Pathways Involving Biopterin and Its Acetylated Derivatives

Endogenous Biosynthesis of Tetrahydrobiopterin (B1682763)

The intracellular concentration of tetrahydrobiopterin (BH4) is meticulously regulated through three primary pathways: the de novo pathway, the salvage pathway, and the recycling pathway. mdpi.comresearchgate.net These pathways ensure a continuous supply of this essential cofactor for various enzymatic reactions.

De Novo Pathway Mechanisms

The de novo biosynthesis of BH4 is the primary route for its formation and commences with guanosine (B1672433) triphosphate (GTP). researchgate.netresearchgate.net This multi-step enzymatic process is crucial for maintaining adequate BH4 levels. The key enzymes involved in this pathway are GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR). researchgate.netportlandpress.com

The initial and rate-limiting step is catalyzed by GCH1, which converts GTP to 7,8-dihydroneopterin (B1664191) triphosphate. researchgate.netportlandpress.com Subsequently, PTPS mediates the conversion of 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin. portlandpress.com The final step involves a two-step reduction of 6-pyruvoyltetrahydropterin to BH4, catalyzed by sepiapterin reductase. portlandpress.comresearchgate.net In certain tissues, particularly the liver, members of the aldo-keto reductase family and carbonyl reductase can also facilitate the conversion of the 6-pyruvoyltetrahydropterin intermediate to BH4. mdpi.comresearchgate.net

The regulation of the de novo pathway is tightly controlled, primarily at the level of GCH1. The expression of the gene encoding GCH1 is influenced by cytokines and hormones. portlandpress.com Furthermore, the enzymatic activity of GCH1 is allosterically regulated by the GTPCH feedback regulatory protein (GFRP), which senses the levels of BH4 and phenylalanine. portlandpress.com

Salvage and Recycling Pathways of Tetrahydrobiopterin

In addition to de novo synthesis, mammalian cells utilize salvage and recycling pathways to maintain BH4 homeostasis. The salvage pathway provides an alternative route for BH4 synthesis, particularly from sepiapterin. nih.govnih.gov Sepiapterin can be reduced to 7,8-dihydrobiopterin (BH2) by sepiapterin reductase (SR). nih.gov This BH2 is then further reduced to BH4 by the enzyme dihydrofolate reductase (DHFR). nih.govnih.gov This pathway is sensitive to methotrexate, an inhibitor of DHFR. nih.gov

The recycling pathway is essential for regenerating BH4 after it has been utilized as a cofactor. During the hydroxylation of aromatic amino acids, BH4 is oxidized to a transient intermediate, pterin-4a-carbinolamine. nih.govnih.gov This intermediate is then dehydrated by pterin-4a-carbinolamine dehydratase (PCD) to form quinonoid dihydrobiopterin (qBH2). nih.govnih.gov Finally, dihydropteridine reductase (DHPR) catalyzes the NADH-dependent reduction of qBH2 back to the active BH4 form, thus completing the cycle. nih.govnih.gov

It's important to note that the stable oxidized form, 7,8-dihydrobiopterin (BH2), is not a substrate for DHPR and its accumulation can be detrimental. nih.gov The reduction of BH2 back to BH4 is primarily handled by dihydrofolate reductase (DHFR) as part of the salvage mechanism. nih.gov

| Pathway | Starting Material | Key Enzymes | Final Product | Regulatory Notes |

| De Novo Pathway | Guanosine Triphosphate (GTP) | GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydropterin synthase (PTPS), Sepiapterin Reductase (SR) | Tetrahydrobiopterin (BH4) | GCH1 is the rate-limiting enzyme, regulated by cytokines, hormones, and feedback inhibition via GFRP. portlandpress.com |

| Salvage Pathway | Sepiapterin | Sepiapterin Reductase (SR), Dihydrofolate Reductase (DHFR) | Tetrahydrobiopterin (BH4) | Sensitive to methotrexate, an inhibitor of DHFR. nih.gov |

| Recycling Pathway | Pterin-4a-carbinolamine | Pterin-4a-carbinolamine dehydratase (PCD), Dihydropteridine Reductase (DHPR) | Tetrahydrobiopterin (BH4) | Regenerates BH4 after its use as a cofactor in hydroxylation reactions. nih.govnih.gov |

Enzymatic Transformations and Redox Cycling of Pterin (B48896) Derivatives

The biological activity of pterin derivatives is intrinsically linked to their oxidation state, which is controlled by a series of enzymatic transformations and redox cycling reactions. These processes ensure the availability of the reduced form of biopterin (B10759762), essential for its cofactor functions.

Dihydropteridine Reductase (DHPR) Catalysis and Substrate Interactions

Dihydropteridine reductase (DHPR), also known as quinoid dihydropteridine reductase, is a crucial enzyme in the pterin-dependent aromatic amino acid hydroxylating systems. nih.govgenecards.org It specifically catalyzes the NADH-mediated reduction of quinonoid dihydrobiopterin (qBH2) back to tetrahydrobiopterin (BH4). nih.govwikipedia.org This regeneration is vital for maintaining the catalytic cycle of aromatic amino acid hydroxylases. nih.gov

The enzyme functions as a homodimer and its activity is essential for preventing the accumulation of qBH2, which can tautomerize to the more stable but non-functional 7,8-dihydrobiopterin. nih.gov Mutations in the QDPR gene, which encodes for DHPR, lead to a deficiency in the enzyme's activity, resulting in a form of hyperphenylalaninemia due to the impaired recycling of BH4. genecards.orgwikipedia.org Studies have shown that in DHPR deficiency, the administration of BH4 can enhance the clearance of phenylalanine, indicating that even without its primary recycling enzyme, BH4 can have some catalytic activity. nih.gov

Other Pterin-Dependent Enzymatic Reactions in Metabolic Networks

Beyond the well-established role in aromatic amino acid hydroxylation, pterin derivatives are involved in other enzymatic reactions within broader metabolic networks. nih.govjax.org Tetrahydrobiopterin is a cofactor for all isoforms of nitric oxide synthase (NOS) and for alkylglycerol monooxygenase (AGMO). nih.govmdpi.com In the case of NOS, BH4 plays a redox role, donating an electron during the conversion of arginine to nitric oxide and citrulline. portlandpress.com

The metabolism of pteridine-containing compounds is a broad biological process that includes the chemical reactions and pathways involving any compound containing a pteridine (B1203161) ring system. jax.org This encompasses the biosynthesis and catabolism of various pterins and their derivatives. jax.org Furthermore, the evolution of metabolic pathways suggests an ancient origin for pterin-dependent biochemistry, with some early enzymes potentially utilizing tungsten-pterin cofactors before the widespread use of molybdenum-pterin. biorxiv.org

Interplay with Aromatic Amino Acid Metabolism and Hydroxylation Systems

Tetrahydrobiopterin is an obligatory cofactor for the family of biopterin-dependent aromatic amino acid hydroxylases. nih.govwikipedia.org These enzymes are non-heme, iron-containing monooxygenases that catalyze the hydroxylation of phenylalanine, tyrosine, and tryptophan. wikipedia.orgebi.ac.uk This process is the rate-limiting step in several critical metabolic pathways.

The aromatic amino acid hydroxylases—phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH)—share structural and functional similarities. wikipedia.orgebi.ac.uk They all utilize BH4 and molecular oxygen to hydroxylate their respective amino acid substrates. nih.gov During the reaction, BH4 is oxidized to pterin-4a-carbinolamine, which is then recycled back to BH4 as previously described. nih.gov

Phenylalanine hydroxylase (PAH) catalyzes the conversion of L-phenylalanine to L-tyrosine. nih.govwikipedia.org Deficiencies in PAH lead to phenylketonuria (PKU), the most common inborn error of amino acid metabolism. wikipedia.org

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine, catalyzing the conversion of L-tyrosine to L-DOPA. wikipedia.orgpnas.org

Tryptophan hydroxylase (TPH) catalyzes the rate-limiting step in the synthesis of serotonin (B10506), converting L-tryptophan to 5-hydroxy-L-tryptophan. nih.govwikipedia.org

The catalytic mechanism of these hydroxylases involves the activation of molecular oxygen at the iron center of the enzyme, a process facilitated by the pterin cofactor. pnas.orgnih.gov The interaction between the enzyme, the iron atom, the pterin cofactor, and the amino acid substrate is a highly regulated process that ensures the efficient and specific hydroxylation of the aromatic ring. nih.gov

| Enzyme | Substrate | Product | Metabolic Pathway |

| Phenylalanine Hydroxylase (PAH) | L-Phenylalanine | L-Tyrosine | Phenylalanine metabolism nih.govwikipedia.org |

| Tyrosine Hydroxylase (TH) | L-Tyrosine | L-DOPA | Catecholamine biosynthesis wikipedia.orgpnas.org |

| Tryptophan Hydroxylase (TPH) | L-Tryptophan | 5-Hydroxy-L-tryptophan | Serotonin biosynthesis nih.govwikipedia.org |

Interactions with Other Cofactor Systems and Associated Metabolites

The metabolic network of biopterin is intricately linked with other essential cofactor systems, ensuring cellular homeostasis. The function of NOS, for instance, is not only dependent on BH4 but also on the availability of NADPH as the primary electron donor for the reaction that produces nitric oxide. researchgate.netfrontiersin.org

A significant interaction exists with the folate metabolic pathway. Dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, is also capable of regenerating BH4 from its oxidized form, BH2. nih.govportlandpress.com This "salvage pathway" is crucial for maintaining the cellular pool of active BH4, especially in conditions of oxidative stress where BH4 is readily oxidized. nih.govnih.gov The activity of DHFR highlights a direct metabolic crosstalk between folate and biopterin metabolism, which can impact vascular health through its influence on nitric oxide synthesis. nih.govxiahepublishing.com Drugs that inhibit DHFR, such as methotrexate, can consequently affect BH4 levels and NO production. fda.govmedscape.com

The concept of acetylation, central to the structure of 2-N-Acetyl-1',2'-di-O-acetyl-6-biopterin, involves the transfer of an acetyl group, typically from acetyl-coenzyme A (acetyl-CoA). wikipedia.org Acetyl-CoA is a pivotal metabolite that sits (B43327) at the crossroads of carbohydrate, lipid, and amino acid metabolism. nih.govnumberanalytics.comrsc.org It serves as the primary donor for acetylation reactions, which are crucial post-translational modifications that can alter protein function and gene expression. numberanalytics.comcreative-proteomics.com While direct interactions between acetyl-CoA and the biopterin synthesis or recycling pathways are not extensively documented, the acetylation of the biopterin molecule to create derivatives like this compound points to a potential for metabolic interplay, likely for synthetic or research purposes.

Furthermore, the transport of folates and biopterins across cell membranes can be mediated by common transporters, such as the Folate-Biopterin Transporter (FBT) family, further underscoring the close relationship between these two cofactor systems. wikipedia.org

Enzymological Investigations of Biopterin Cofactor Function in Research Models

Biochemical Mechanisms of Aromatic Amino Acid Hydroxylases and Pterin (B48896) Cofactor Requirement

The aromatic amino acid hydroxylases (AAAHs) are a family of non-heme iron-containing enzymes that play a rate-limiting role in critical metabolic pathways. wikipedia.orgwikipedia.org This family includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH). wikipedia.orgnih.gov These enzymes catalyze the hydroxylation of their respective amino acid substrates—L-phenylalanine, L-tyrosine, and L-tryptophan—utilizing molecular oxygen and the cofactor tetrahydrobiopterin (B1682763) (BH4). wikipedia.orgnih.gov

The catalytic mechanism of AAAHs is a complex process that begins with the binding of the amino acid substrate and the BH4 cofactor to the enzyme's active site. nih.govpnas.org This binding induces a conformational change, preparing the enzyme for the reaction with molecular oxygen. pnas.org The iron center in the active site is crucial for catalysis. nih.govmdpi.com BH4's primary role is to provide the two electrons necessary for the monooxygenation reaction, which involves the activation of molecular oxygen. nih.gov During the reaction, an oxygen atom is inserted into the aromatic ring of the amino acid, while the other is reduced to water. nih.gov This process transiently oxidizes BH4 to a pterin-4a-carbinolamine intermediate, which is then regenerated back to BH4 through a recycling pathway involving other enzymes. mdpi.comnih.gov

The requirement for BH4 is absolute for the function of these hydroxylases. mdpi.comahajournals.org Its deficiency leads to severe metabolic disorders. For instance, a lack of functional PAH due to mutations or BH4 deficiency results in phenylketonuria (PKU), characterized by the accumulation of phenylalanine. wikipedia.orgnih.gov Similarly, TH and TPH are the rate-limiting enzymes in the biosynthesis of the neurotransmitters dopamine (B1211576) and serotonin (B10506), respectively, and their activity is strictly dependent on BH4. wikipedia.orgfrontiersin.org

| Enzyme | Substrate | Product | Role of Tetrahydrobiopterin |

| Phenylalanine Hydroxylase (PAH) | L-Phenylalanine | L-Tyrosine | Essential cofactor for hydroxylation |

| Tyrosine Hydroxylase (TH) | L-Tyrosine | L-DOPA | Rate-limiting step in catecholamine synthesis |

| Tryptophan Hydroxylase (TPH) | L-Tryptophan | 5-Hydroxytryptophan | Rate-limiting step in serotonin synthesis |

Nitric Oxide Synthase (NOS) Catalysis and the Dependence on Tetrahydrobiopterin Cofactor

Nitric oxide synthase (NOS) enzymes are a family of heme-containing monooxygenases responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vascular regulation, neurotransmission, and immune responses. nih.govahajournals.org There are three main isoforms of NOS: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). frontiersin.org All three isoforms require BH4 as an essential cofactor for the synthesis of NO from the amino acid L-arginine. nih.govahajournals.org

The catalytic cycle of NOS is a two-step process. In the first step, L-arginine is hydroxylated to Nω-hydroxy-L-arginine (NOHA), which remains bound to the enzyme. nih.gov In the second step, NOHA is oxidized to L-citrulline and NO. nih.gov BH4 plays a unique and critical role in this process. Unlike its function in AAAHs where it acts as a two-electron donor, in NOS catalysis, BH4 functions as a one-electron donor. nih.govportlandpress.com It participates in the activation of molecular oxygen by donating an electron to the heme-O2 complex, forming a pterin radical. nih.govnih.gov This radical is subsequently reduced back to BH4 within the enzyme's catalytic cycle, allowing for continuous NO production. nih.govnih.gov

The availability of BH4 is a crucial determinant of NOS function. ahajournals.org When BH4 levels are limiting, the NOS enzyme becomes "uncoupled." ahajournals.orgahajournals.org In this uncoupled state, the enzyme no longer produces NO but instead generates superoxide (B77818) radicals (O2•−). ahajournals.orgahajournals.org This shift from NO to superoxide production has significant pathological implications, contributing to oxidative stress and endothelial dysfunction in various cardiovascular diseases. ahajournals.orgahajournals.org The ratio of BH4 to its oxidized forms, such as dihydrobiopterin (BH2), is a key regulator of NOS coupling. medscape.com

In Vitro and Ex Vivo Assays for Enzymatic Activity and Kinetic Characterization

The study of pterin-dependent enzymes relies heavily on a variety of in vitro and ex vivo assays to determine their activity and kinetic parameters. These assays are essential for understanding the fundamental mechanisms of these enzymes and for investigating the effects of mutations, inhibitors, and cofactor availability.

In Vitro Assays: For aromatic amino acid hydroxylases, in vitro activity is often measured by quantifying the formation of the hydroxylated amino acid product (e.g., tyrosine from phenylalanine). nih.gov This can be achieved using techniques like high-performance liquid chromatography (HPLC). Spectrophotometric assays that monitor the oxidation of the pterin cofactor are also commonly used. nih.gov Single-turnover kinetic experiments, where the enzyme is mixed with its substrates in a stopped-flow apparatus, allow for the determination of intrinsic rate constants for individual steps in the catalytic cycle. nih.govresearchgate.net

For nitric oxide synthase, in vitro activity is typically determined by measuring the production of NO or its stable breakdown products, nitrite (B80452) and nitrate. sigmaaldrich.comcellbiolabs.com The Griess assay is a common colorimetric method for detecting nitrite. sigmaaldrich.comcellbiolabs.com Chemiluminescence-based assays offer higher sensitivity for direct NO detection. nih.gov Fluorometric assay kits are also available that measure NOS activity through a fluorescent probe that reacts with NO. abcam.com

Ex Vivo Assays: Ex vivo assays involve measuring enzyme activity in tissues or cells isolated from an organism. For NOS, this can involve measuring NO production in isolated blood vessels or tissue homogenates. nih.gov For example, the conversion of [3H] L-arginine to [3H] L-citrulline in tissue extracts is a classic method. nih.gov It is important to note that ex vivo measurements can sometimes produce results that differ from the in vivo situation, particularly for inhibitors that dissociate slowly from the enzyme. nih.gov

The kinetic characterization of these enzymes involves determining key parameters such as the Michaelis constant (Km) for substrates and cofactors, and the maximum reaction velocity (Vmax). These parameters provide insights into the enzyme's affinity for its substrates and its catalytic efficiency. For example, studies have shown that the Km of NOS for arginine increases in the absence of the BH4 cofactor, indicating a lower affinity for its substrate. nih.gov

| Assay Type | Enzyme | Measured Parameter | Common Techniques |

| In Vitro | AAAHs | Product formation, Cofactor oxidation | HPLC, Spectrophotometry, Stopped-flow kinetics |

| In Vitro | NOS | NO, Nitrite/Nitrate, L-Citrulline | Griess assay, Chemiluminescence, Fluorometry |

| Ex Vivo | NOS | NO production, Enzyme activity in tissues | Isolated vessel studies, Radio-labeled substrate conversion |

Structural-Functional Relationships in Enzyme-Pterin Interactions

The interaction between pterin cofactors and their dependent enzymes is a finely tuned relationship governed by specific structural features of both the protein and the cofactor. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided significant insights into these interactions. nih.govacs.org

In the aromatic amino acid hydroxylases, the binding site for BH4 is located within the catalytic domain and is flanked by several key residues. nih.gov The pterin ring of BH4 is sandwiched between hydrophobic residues, and polar interactions are observed between the dihydroxypropyl side chain of BH4 and the enzyme. nih.gov These interactions are crucial for correctly positioning the cofactor for catalysis. Interestingly, the conformation of the BH4 side chain can differ depending on which hydroxylase it is bound to, suggesting that non-conserved amino acid residues at the binding site contribute to this specificity. acs.org The binding of BH4 can also induce conformational changes in the enzyme, influencing its activation state. nih.gov For instance, in phenylalanine hydroxylase, BH4 binding contributes to maintaining the enzyme in a stable, inhibited state at low phenylalanine concentrations. nih.gov

In nitric oxide synthase, the binding of BH4 is essential not only for catalysis but also for maintaining the structural integrity of the enzyme. nih.gov BH4 promotes the dimerization of NOS monomers, which is a prerequisite for its catalytic activity. nih.govahajournals.org The pterin binding site in NOS is distinct from that in the AAAHs. acs.org The unique role of BH4 in NOS as a one-electron donor is reflected in its interaction with the heme active site. nih.gov Structural studies suggest that the heme porphyrin may act as a conduit to deliver an electron from the flavoprotein domain of NOS to the pterin radical, facilitating its regeneration. nih.gov

Investigation of Pterin Deficiency Effects on Enzyme Function in Cellular and Animal Models

To understand the physiological consequences of impaired pterin cofactor function, researchers utilize various cellular and animal models of BH4 deficiency. wikipedia.orgmedscape.comnih.gov These models have been instrumental in elucidating the link between BH4 levels and the activity of aromatic amino acid hydroxylases and nitric oxide synthase.

Cellular Models: In cellular models, BH4 deficiency can be induced pharmacologically, for example, by using inhibitors of GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in BH4 biosynthesis. ahajournals.org One such inhibitor is 2,4-diamino-6-hydroxypyrimidine (B22253) (DAHP). ahajournals.orgresearchgate.net Studies using these models have demonstrated that BH4 depletion leads to the uncoupling of endothelial NOS, resulting in increased superoxide production and endothelial dysfunction. ahajournals.orgahajournals.org

Animal Models: Several animal models of BH4 deficiency exist, often created through genetic manipulation. The hph-1 mouse, for instance, has a partial deficiency in GTPCH and serves as a model for studying the effects of reduced BH4 levels. nih.gov Studies in these mice have shown that while the intracellular concentration of NOS may not be affected, the enzyme's affinity for its substrate, arginine, is significantly reduced in the absence of sufficient BH4. nih.gov This can lead to impaired NO production and increased oxidative stress in the central nervous system. medscape.comnih.gov

Another model is the sepiapterin (B94604) reductase (Spr) knockout mouse. nih.gov SPR is an enzyme in the BH4 biosynthesis pathway. These mice exhibit severely reduced levels of dopamine and serotonin, demonstrating the critical role of BH4 in the function of tyrosine hydroxylase and tryptophan hydroxylase. nih.gov They also display high levels of phenylalanine, indicating impaired phenylalanine hydroxylase activity. nih.gov These animal models have been crucial for understanding the pathophysiology of human diseases associated with BH4 deficiency, such as certain forms of phenylketonuria and neurotransmitter deficiencies. wikipedia.orgrarediseases.org

| Model | Type | Key Findings |

| DAHP-treated cells | Cellular (Pharmacological) | Induces eNOS uncoupling and superoxide production. ahajournals.org |

| hph-1 mouse | Animal (Genetic) | Reduced NOS affinity for arginine, impaired NO production. nih.gov |

| Spr knockout mouse | Animal (Genetic) | Severe deficiency in dopamine and serotonin; high phenylalanine levels. nih.gov |

Research on Biological Roles and Mechanisms of Action of Biopterin Derivatives

Regulation of Neurotransmitter Biosynthesis Pathways and Their Enzymatic Control

Tetrahydrobiopterin (B1682763) (BH4) is an indispensable cofactor for several aromatic amino acid hydroxylases, which are the rate-limiting enzymes in the synthesis of key monoamine neurotransmitters. wikipedia.orgnih.gov Deficiencies in biopterin (B10759762) metabolism can lead to neurological deterioration due to the disruption of these pathways. nih.gov

The synthesis of several critical neurotransmitters is directly dependent on BH4:

Dopamine (B1211576), Norepinephrine (B1679862), and Epinephrine: Tyrosine hydroxylase (TH) requires BH4 to convert L-tyrosine to L-DOPA, the precursor for dopamine. mdpi.comnih.gov Subsequently, dopamine is converted to norepinephrine and epinephrine. A lack of BH4 can lead to dopamine-responsive dystonia. wikipedia.org

Serotonin (B10506): Tryptophan hydroxylase (TPH) utilizes BH4 to hydroxylate tryptophan to 5-hydroxytryptophan, the initial step in serotonin synthesis. mdpi.comnih.gov

The enzymatic control of these pathways is tightly linked to BH4 availability. For instance, in sympathetic neurons, the developmental switch from a noradrenergic (norepinephrine-producing) to a cholinergic phenotype is associated with a significant decrease in BH4 levels. nih.gov This downregulation is caused by the suppression of GTP cyclohydrolase (GCH), the rate-limiting enzyme in BH4 biosynthesis. nih.govjneurosci.org Restoring BH4 levels in these neurons can re-establish catecholamine production, highlighting the direct regulatory role of this cofactor. jneurosci.org

Furthermore, the activity of GTP cyclohydrolase I, the first enzyme in the de novo synthesis of BH4 from GTP, is a major control point. portlandpress.comnih.gov Its expression can be induced by cytokines, and its activity is subject to feedback inhibition by BH4 itself and stimulation by phenylalanine, mediated by the GTP cyclohydrolase I feedback regulatory protein (GFRP). mdpi.comportlandpress.com

Table 1: BH4-Dependent Enzymes in Neurotransmitter Synthesis

| Enzyme | Precursor | Product | Neurotransmitter Pathway |

|---|---|---|---|

| Tyrosine Hydroxylase (TH) | L-Tyrosine | L-DOPA | Dopamine, Norepinephrine, Epinephrine |

| Tryptophan Hydroxylase (TPH) | Tryptophan | 5-Hydroxytryptophan | Serotonin |

| Phenylalanine Hydroxylase (PAH) | Phenylalanine | Tyrosine | Indirectly supports neurotransmitter synthesis |

Involvement in Cellular Redox Homeostasis and Antioxidant Defense Mechanisms

Beyond its role as an enzymatic cofactor, tetrahydrobiopterin (BH4) is a critical player in maintaining cellular redox balance and protecting against oxidative stress. researchgate.netfrontiersin.org It functions as an antioxidant by directly scavenging free radicals and can also influence redox signaling through its interaction with various enzymes. frontiersin.orgmdpi.com

A key aspect of BH4's role in redox homeostasis is its relationship with nitric oxide synthase (NOS). BH4 is an essential cofactor for all NOS isoforms, ensuring the "coupling" of the enzyme's activity. researchgate.net In a coupled state, NOS produces nitric oxide (NO), a vital signaling molecule with functions in vasodilation and neurotransmission. wikipedia.orgmdpi.com However, when BH4 levels are insufficient, NOS becomes "uncoupled." In this state, the enzyme produces superoxide (B77818) radicals (O₂⁻) instead of NO, contributing to oxidative stress. mdpi.comnih.gov This uncoupling can create a vicious cycle, as the generated superoxide can further oxidize the remaining BH4, exacerbating the deficiency. mdpi.comresearchgate.net

BH4 also participates in antioxidant defense through several other mechanisms:

Direct Radical Scavenging: BH4 can directly react with and neutralize peroxynitrite and other reactive oxygen species (ROS). nih.gov

Regeneration: The oxidized form of biopterin, dihydrobiopterin (BH2), can be recycled back to the active BH4 form by the enzyme dihydrofolate reductase (DHFR). nih.gov This regeneration is crucial for sustaining the pool of active cofactor.

Interaction with Other Antioxidants: Ascorbic acid (vitamin C) has been shown to chemically stabilize BH4, potentially by reducing the BH3 radical, thereby preventing its degradation and enhancing NO synthesis. wikipedia.orgnih.gov

Mitochondrial Redox Signaling: Studies have indicated a NOS-independent role for BH4 in regulating mitochondrial redox balance. BH4 deficiency has been linked to increased superoxide generation within the mitochondria and alterations in antioxidant pathways like the thioredoxin and glutathione (B108866) systems. ox.ac.uk

Modulation of Intracellular Signaling Cascades by Pterins and Their Metabolites

Pterins and their derivatives, particularly tetrahydrobiopterin (BH4), are increasingly recognized for their ability to modulate various intracellular signaling cascades, extending their influence beyond their classical cofactor roles. mdpi.com This modulation can occur through direct interaction with signaling proteins or indirectly by affecting the production of signaling molecules like nitric oxide (NO).

Recent research has uncovered several key signaling interactions:

PI3K/Akt and MAPK Pathways: In melanoma cells, alterations in BH4 concentrations have been shown to impact the PI3K/Akt and MAPK signaling pathways, which are crucial for cell growth and survival. nih.gov

mTORC1 Pathway: The role of BH4 in cell survival and growth has been linked to the regulation of the mTORC1 pathway, a central sensor for nutrient, energy, and redox status. nih.gov

PGC1α Signaling: BH4 has been identified as a novel endogenous activator of CaMKK2, which in turn can stimulate PGC1α signaling. This pathway is involved in mitochondrial biogenesis and cardiac contractility. mdpi.comresearchgate.net

Pterin-Dependent Signaling in Bacteria: A novel pterin-dependent signaling pathway has been identified in Agrobacterium tumefaciens. This pathway regulates the levels of the intracellular second messenger cyclic di-guanylate monophosphate, which controls processes like biofilm formation and motility. This was the first example of pterin-dependent signaling discovered in bacteria. nih.gov

The production of NO, which is dependent on BH4, is itself a major signaling event. NO can activate soluble guanylate cyclase, leading to the production of cyclic GMP (cGMP), a second messenger involved in vasodilation, neurotransmission, and other physiological processes. By controlling the coupling of NOS, BH4 effectively modulates this critical signaling pathway. mdpi.com

Functional Studies in Prokaryotic and Eukaryotic Research Models

The functions of biopterins have been investigated in a wide range of research models, from bacteria to mammals, revealing both conserved and species-specific roles.

Eukaryotic Models:

Mammalian Cell Lines: In various mammalian cell lines, BH4 has been identified as a growth and proliferation factor. nih.gov Studies using mouse models with genetic defects in biopterin synthesis have been instrumental in understanding its physiological importance. For example, mice with a complete block in biopterin synthesis die shortly after birth due to an inability to produce catecholamines. wikipedia.org Mouse models of BH4 deficiency also exhibit growth retardation, which can be rescued by a tyrosine-rich diet, underscoring the cofactor's role in phenylalanine metabolism. nih.gov

Endothelial Cells: Research using murine endothelial cells has demonstrated that BH4 deficiency leads to a striking induction of superoxide generation in the mitochondria, revealing a novel, NOS-independent role for BH4 in mitochondrial redox signaling. ox.ac.uk

Neuronal Cells: In cultured sympathetic neurons, it has been shown that BH4 levels are developmentally regulated to control the neurotransmitter phenotype. nih.gov

Prokaryotic Models:

Bacteria: While less studied than in eukaryotes, pterins play essential roles in bacteria. They function as enzyme cofactors, with molybdopterin being a well-characterized example. researchgate.net Bacteria also produce unique glycosylated derivatives of biopterin, which may offer protection against UV radiation. wikipedia.org

Agrobacterium tumefaciens: As mentioned previously, a groundbreaking study in this bacterium identified the first prokaryotic pterin-mediated signaling pathway. This pathway involves a novel pterin (B48896) species and a putative pterin-binding protein that modulates the activity of an enzyme controlling bacterial surface attachment. nih.gov

Crithidia fasciculata: In this protozoan, BH4 has been found to be a growth and proliferation factor. nih.gov

Cyanobacteria: In cyanobacteria, pterins are involved in ultraviolet reception. It is hypothesized that a specific type of pterin, cyanopterin, acts as a chromophore in a UV receptor. researchgate.net

Table 2: Investigated Functions of Biopterin Derivatives in Different Research Models

| Research Model | Investigated Function | Key Finding |

|---|---|---|

| Mouse Models | Neurotransmitter synthesis, Growth | Complete biopterin synthesis block is lethal; deficiency causes growth retardation. wikipedia.org |

| Murine Endothelial Cells | Mitochondrial redox signaling | BH4 deficiency increases mitochondrial superoxide production independently of NOS. ox.ac.uk |

| Cultured Sympathetic Neurons | Neurotransmitter phenotype switching | Developmental downregulation of BH4 controls the switch from noradrenergic to cholinergic function. nih.gov |

| Agrobacterium tumefaciens | Cell signaling, Biofilm formation | Discovery of a novel pterin-dependent signaling pathway controlling surface attachment. nih.gov |

| Cyanobacteria | UV reception | Pterins are proposed to function as chromophores for UV light detection. researchgate.net |

Role in Metabolic Network Perturbations and Systems Biology Studies

Deficiencies in biopterin synthesis or regeneration represent a significant metabolic network perturbation. nih.gov For example, a defect in biopterin synthesis leads to hyperphenylalaninemia because the conversion of phenylalanine to tyrosine by phenylalanine hydroxylase is blocked. wikipedia.orgnih.gov This initial disruption cascades through the metabolic network, also causing a generalized deficiency of monoamine neurotransmitters due to the inactivity of tyrosine hydroxylase and tryptophan hydroxylase. nih.gov

Systems biology tools and metabolic network mapping help to visualize and analyze these complex relationships. mdpi.com The biopterin metabolic pathway itself is integrated into larger networks that include:

Amino Acid Metabolism: Directly linked through phenylalanine, tyrosine, and tryptophan hydroxylases. proteinatlas.org

Nitric Oxide Metabolism: Intertwined via the cofactor role of BH4 for nitric oxide synthase. proteinatlas.org

Purine (B94841) Metabolism: The synthesis of biopterins begins with GTP, a purine nucleotide. wikipedia.org

Studies on melanoma progression have shown that the amount of BH4 varies between different stages of the disease, leading to altered redox homeostasis and impacting oncogenic signaling pathways. nih.gov This illustrates how a perturbation in the biopterin network can contribute to the complex metabolic reprogramming characteristic of cancer. Furthermore, there is growing interest in the interplay between biopterin metabolism and cancer immunology, as low BH4 availability in the tumor microenvironment can impair the anti-tumor immune response. nih.gov

The analysis of metabolic networks reveals that the balance of biopterin species (BH4, BH2, etc.) is finely tuned by the concerted action of de novo synthesis, recycling, and salvage pathways. mdpi.com When this balance is perturbed, multiple biological systems are compromised, leading to impaired neurotransmission, immune responses, and vascular function. mdpi.com

Emerging Research Avenues and Future Perspectives in Acetylated Biopterin Research

Development of Novel Synthetic Strategies for Biologically Active Acetylated Pterins

The chemical synthesis of pterin (B48896) derivatives is often hampered by significant challenges, most notably their poor solubility in common organic solvents, which complicates purification and subsequent reactions. mdpi.comvalpo.eduresearchgate.net The strategic use of protecting groups, such as the acetyl groups in 2-N-Acetyl-1',2'-di-O-acetyl-6-biopterin, is a cornerstone of modern synthetic approaches. Acetylation can enhance solubility and allow for regioselective modifications that are otherwise difficult to achieve.

Historically, pterin synthesis has relied on condensation reactions like the Gabriel-Isay and Timmis methods. nih.gov More recently, the focus has shifted towards more efficient and versatile strategies. Cross-coupling reactions, such as the Suzuki coupling, have been employed to introduce aryl groups at the C6 position of the pterin scaffold, leading to derivatives with potential immunosuppressive, anti-inflammatory, and antiviral activities. mdpi.com

Future research is focused on developing more economical and environmentally sustainable synthetic routes. A promising approach involves the use of 6-tosylpterin derivatives as versatile intermediates for cross-coupling reactions. mdpi.comresearchgate.netresearchgate.net Furthermore, the application of mechanochemistry, or ball milling, represents a significant advancement. mdpi.comresearchgate.net This solvent-free method not only improves the environmental footprint of the synthesis but has also proven effective in overcoming the solubility and reactivity issues inherent to pterin chemistry, enabling the creation of novel pterin-based structures that were previously inaccessible. mdpi.comresearchgate.net

| Synthetic Strategy | Description | Advantages | Reference(s) |

| Protecting Groups (e.g., Acetylation) | Introduction of groups like acetyl to improve solubility and control reactivity. | Enhances solubility, allows for selective modifications. | mdpi.com, researchgate.net |

| Gabriel-Isay Condensation | Condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound to form the pyrazine (B50134) ring. | A classical and well-established method for forming the core pterin structure. | nih.gov |

| Timmis Reaction | Condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group. | Provides a regioselective route to pteridine (B1203161) synthesis. | nih.gov |

| Cross-Coupling Reactions (e.g., Suzuki) | Palladium-catalyzed coupling of a halogenated or tosylated pterin with a boronic acid derivative. | Versatile method for introducing a wide range of functional groups at the C6 position. | mdpi.com |

| Mechanochemistry (Ball Milling) | Use of mechanical force to induce chemical reactions in the solid state. | Overcomes solubility issues, reduces solvent waste, can lead to novel products. | mdpi.comresearchgate.netresearchgate.net |

Integration of Omics Technologies for Comprehensive Pterin Profiling

The collective analysis of large sets of biological molecules through "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful systems-biology approach to understanding cellular function. pnnl.gov For pterin research, the integration of these technologies, particularly metabolomics, is paving the way for "pterinomics," the comprehensive profiling of pterins and their derivatives in biological systems. creative-proteomics.comresearchgate.net

The accurate quantification of different pterin species, which exist in various redox states (e.g., tetrahydro-, dihydro-, and fully oxidized forms), is crucial for diagnosing metabolic disorders and understanding their roles in health and disease. creative-proteomics.comwikipedia.org Advanced analytical methods, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are central to this effort. nih.govnih.govnih.gov These techniques allow for the sensitive and simultaneous measurement of multiple pterins, such as tetrahydrobiopterin (B1682763) (BH4), dihydrobiopterin (BH2), and biopterin (B10759762), from a single, small biological sample. nih.govnih.gov

Future research will increasingly rely on integrated multi-omics approaches. For instance, by combining genomic data with metabolomic profiles, researchers can directly link genetic mutations in pterin-related enzymes to observed deficiencies or imbalances in pterin levels. creative-proteomics.com This holistic view is essential for unraveling complex pterin-dependent signaling pathways and for the discovery of new biomarkers and therapeutic targets. The development of more robust and high-throughput pterinomics workflows will be critical for advancing our understanding of the biochemical roles of both naturally occurring and synthetic acetylated pterins. researchgate.net

| Omics Technology | Application in Pterin Research | Key Techniques | Reference(s) |

| Metabolomics ("Pterinomics") | Comprehensive identification and quantification of pterin derivatives in biological fluids and tissues. | HPLC, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Fluorescence Detection. | nih.gov, nih.gov, creative-proteomics.com, researchgate.net, nih.gov |

| Genomics | Identification of genetic mutations in enzymes involved in pterin biosynthesis and metabolism. | DNA Sequencing. | creative-proteomics.com |

| Proteomics | Analysis of the expression levels and post-translational modifications of pterin-dependent enzymes. | Mass Spectrometry-based protein identification. | pnnl.gov |

| Integrated Multi-Omics | Linking genetic information (genomics) to enzyme levels (proteomics) and pterin concentrations (metabolomics). | Bioinformatics, Systems Biology. | creative-proteomics.com, pnnl.gov |

Computational Modeling of Pterin-Related Biochemical Systems and Enzyme Dynamics

Computational chemistry has become an indispensable tool for investigating the fundamental properties of pterin molecules. nih.gov Methods such as Density Functional Theory (DFT) allow for detailed analysis of the electronic structure, conformational flexibility, and tautomeric equilibrium of pterins. nih.govnih.gov Such studies are crucial for understanding how the structure of a pterin derivative, including the presence of acetyl groups, influences its stability and reactivity. For example, computational models can predict how acetylation might alter the electron distribution within the biopterin molecule, thereby affecting its redox potential and interaction with biological targets.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of pterins within the complex environment of an enzyme's active site. nih.gov These simulations can model the conformational changes that occur upon binding and reveal the network of hydrogen bonds and other non-covalent interactions that stabilize the pterin-protein complex. This information is vital for understanding the principles of molecular recognition and catalysis.

Furthermore, computational approaches are being used to predict spectroscopic properties, which can guide the development of new analytical techniques. nih.gov For instance, calculations of two-photon absorption spectra can help differentiate between closely related pterin derivatives, offering a novel method for tracking these molecules in biological systems. nih.gov As computational power and algorithmic accuracy continue to improve, modeling will play an increasingly important role in designing novel acetylated pterins with specific biological functions and in elucidating their mechanisms of action at a molecular level.

| Computational Method | Application in Pterin Research | Insights Gained | Reference(s) |

| Density Functional Theory (DFT) | Calculation of electronic structure, stability of tautomers/conformers, and redox potentials. | Understanding of intrinsic chemical properties and reactivity. | nih.gov, nih.gov, nih.gov |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic movement and interaction of pterins with proteins over time. | Elucidation of binding modes, conformational changes, and enzyme-protein interactions. | nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-level calculation of the active site (QM) combined with a classical description of the surrounding protein (MM). | Detailed modeling of enzymatic reaction mechanisms involving pterin cofactors. | acs.org |

| Spectroscopic Property Prediction | Calculation of properties like one-photon and two-photon absorption spectra. | Guidance for developing new detection and imaging techniques for pterins. | nih.gov |

Exploration of Uncharted Enzymatic Activities and Regulatory Loops Involving Pterin Derivatives

Pterins are well-established as essential cofactors for a range of critical enzymes. Tetrahydrobiopterin (BH4), the reduced form of biopterin, is indispensable for aromatic amino acid hydroxylases (which synthesize neurotransmitter precursors) and nitric oxide synthases. wikipedia.orgnih.gov A key area of future research is to determine how modifications like acetylation affect these known interactions and to discover entirely new enzymatic activities. The acetylation of the hydroxyl and amine groups in this compound could significantly alter its polarity and hydrogen bonding capacity, potentially transforming it from a cofactor into a modulator or inhibitor of its parent enzyme, or even making it a substrate for a completely different class of enzymes.

Pteridines also play a complex role in redox biology, capable of acting as both antioxidants (radical scavengers) and pro-oxidants, depending on the chemical environment and their oxidation state. nih.govnih.govresearchgate.net Acetylation could fine-tune these redox properties, potentially leading to the development of novel therapeutic agents that can modulate oxidative stress under specific pathological conditions.

Recent discoveries have revealed that pterins are also involved in novel signaling pathways, a function previously unrecognized. In the bacterium Agrobacterium tumefaciens, a pterin-dependent pathway has been identified that regulates a key second messenger, controlling the transition to a biofilm lifestyle. asm.orgnih.gov This discovery of a pterin-mediated regulatory loop in bacteria opens up the exciting possibility that similar, yet uncharted, signaling roles for pterin derivatives, including acetylated forms, exist in eukaryotes. Future research will involve screening acetylated biopterins against various enzymes and cellular pathways to uncover these new biological functions.

| Enzyme/Process | Role of Pterin Cofactor | Potential Impact of Acetylation | Reference(s) |

| Aromatic Amino Acid Hydroxylases | BH4 is an essential cofactor for the synthesis of neurotransmitter precursors. | Could inhibit or modulate enzyme activity, affecting neurotransmitter levels. | wikipedia.org |

| Nitric Oxide Synthases (NOS) | BH4 is a critical electron donor for the production of nitric oxide (NO). | May alter NO production, potentially uncoupling the enzyme to produce superoxide (B77818) instead. | nih.gov |

| Alkylglycerol Monooxygenase | BH4 is required for the breakdown of ether lipids. | Unknown; could potentially influence lipid metabolism. | wikipedia.org |

| Redox Homeostasis | Pterins can act as both antioxidants and pro-oxidants. | Acetylation may alter the redox potential, shifting the balance towards anti- or pro-oxidative effects. | nih.gov, researchgate.net |

| Cellular Signaling | Pterins can act as signaling molecules (e.g., in bacterial biofilm formation). | Acetylated derivatives could be novel signaling molecules or antagonists of existing pterin-based signals. | asm.org, nih.gov |

Structural Biology Approaches to Elucidate Pterin-Binding Protein Interactions

Understanding how acetylated biopterins interact with their protein targets at an atomic level is crucial for deciphering their function and for rational drug design. The primary tools for this are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, which provide high-resolution three-dimensional structures of protein-ligand complexes. numberanalytics.comnih.govyoutube.com

Structural studies of various enzymes have revealed conserved features of pterin-binding pockets. These sites are typically located within a TIM barrel fold and utilize a constellation of specific amino acid residues to recognize the pterin ring through a network of hydrogen bonds and van der Waals interactions. nih.gov For example, in dihydropteroate (B1496061) synthase (DHPS), a key enzyme in bacterial folate synthesis, structural analysis of inhibitors bound to the pterin site has provided a pharmacophore map essential for developing new antibiotics that can bypass existing resistance mechanisms. nih.govresearchgate.net

NMR spectroscopy is particularly powerful for studying the dynamic aspects of binding. It can characterize multiple conformations of enzyme-ligand complexes and measure the rates of dynamic processes, providing a more complete picture of the interaction than a static crystal structure alone. nih.govresearchgate.net Future structural biology research on acetylated pterins like this compound will be essential. By co-crystallizing these compounds with known pterin-binding enzymes or newly discovered targets, researchers can visualize precisely how the acetyl groups influence binding affinity and specificity. This knowledge will be instrumental in the structure-guided design of next-generation acetylated pterin derivatives with tailored biological activities.

| Structural Feature | Description | Key Techniques | Reference(s) |

| Overall Fold | Pterin-binding domains often adopt a (β/α)8 barrel (TIM barrel) structure. | X-ray Crystallography | nih.gov |

| Binding Pocket | A highly conserved pocket that recognizes the pterin ring. | X-ray Crystallography, Virtual Screening | researchgate.net, nih.gov |

| Key Interactions | Hydrogen bonds with conserved residues (e.g., Asp, Asn, Lys) and a structural water molecule. Aromatic π-stacking interactions with residues like Phenylalanine. | X-ray Crystallography, NMR Spectroscopy | nih.gov, nih.gov |

| Conformational Changes | Binding of the pterin can induce movement in flexible loops surrounding the active site. | X-ray Crystallography, Molecular Dynamics | researchgate.net |

| Ligand Dynamics | Characterization of the movement and multiple conformations of the bound ligand. | NMR Spectroscopy | researchgate.net, nih.gov |

| Reaction Intermediates | Trapping and structural characterization of transient states in the enzymatic reaction. | Stopped-flow Spectroscopy, X-ray Crystallography, DFT Calculations | dtu.dk |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-N-Acetyl-1',2'-di-O-acetyl-6-biopterin, and what analytical methods validate its purity?

- Answer : The compound is synthesized via sequential acetylation of 6-biopterin using acetylating agents such as acetic anhydride or acetyl chloride under anhydrous conditions. Critical steps include protecting group strategies to avoid over-acetylation. Purity is validated using reversed-phase HPLC with UV detection (λ = 280–320 nm) and mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular ion peaks ([M+H]⁺ at m/z 322–325) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly resolving acetyl group positions (δ ~2.0–2.3 ppm for methyl protons) .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products are observed?

- Answer : Stability studies indicate the compound is hygroscopic and degrades in aqueous solutions above pH 7.0, forming deacetylated biopterin derivatives. Storage at –20°C under nitrogen in anhydrous DMSO or ethanol preserves integrity for >6 months. Degradation is monitored via LC-MS, identifying major byproducts like 6-biopterin (loss of acetyl groups) and oxidized quinonoid forms (λ shift to 350–400 nm) .

Q. What is the biological relevance of this compound in enzymatic assays, and how is its activity compared to native 6-biopterin?

- Answer : The acetylated derivative is hypothesized to act as a stabilized cofactor analog for nitric oxide synthase (NOS) and aromatic amino acid hydroxylases. In vitro assays show reduced activity (~30–40% of native 6-biopterin) due to steric hindrance from acetyl groups, measured via spectrophotometric monitoring of tetrahydrobiopterin-dependent enzyme kinetics (e.g., tyrosine hydroxylase at 340 nm) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectral data (NMR/IR) for this compound across studies?

- Answer : Discrepancies in carbonyl stretching frequencies (IR: 1740–1780 cm⁻¹) and acetyl proton splitting patterns (NMR) arise from solvent polarity and crystalline polymorphism. Advanced methods include:

- Dynamic NMR to assess rotational barriers of acetyl groups.

- X-ray crystallography to resolve spatial arrangements (e.g., dihedral angles between acetyl and pterin rings).

- Computational modeling (DFT) to simulate spectra under varying conditions .

Q. How can researchers optimize enzymatic reconstitution assays using this compound in oxygen-sensitive environments?

- Answer : Use anaerobic gloveboxes (<1 ppm O₂) for cofactor-enzyme reconstitution. Pre-reduce the compound with dihydrolipoic acid (DHLA) or TCEP (Tris(2-carboxyethyl)phosphine) to generate the tetrahydro form. Activity is quantified via oxygen electrode assays or EPR spectroscopy to detect radical intermediates in NOS systems .

Q. What are the implications of conflicting solubility data (aqueous vs. organic solvents) for experimental design in cellular uptake studies?

- Answer : The compound exhibits poor aqueous solubility (~0.1 mg/mL in PBS) but dissolves in DMSO (>50 mg/mL). For cellular studies, employ cyclodextrin-based encapsulation (e.g., hydroxypropyl-β-cyclodextrin) or lipid nanoparticles to enhance bioavailability. Confocal microscopy with fluorescently tagged analogs (e.g., BODIPY conjugates) validates intracellular delivery efficiency .

Q. How do researchers address discrepancies in reported molecular weights (MS data) for this compound?

- Answer : Variations arise from adduct formation (e.g., sodium/potassium) or in-source fragmentation. High-resolution mass spectrometry (HRMS) with lock mass calibration (e.g., using C₆H₁₄O₆Si₃) confirms the exact mass (calc. for C₁₃H₁₅N₅O₅: 321.1070; observed: 321.1072 ± 0.0005) .

Methodological Frameworks

- Experimental Design : Use factorial designs to assess acetylation reaction variables (temperature, catalyst concentration) and optimize yield .

- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare to PubChem-deposited spectra of related pterins .

- Contradiction Analysis : Apply multivariate statistics (PCA) to identify outlier datasets in collaborative studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.